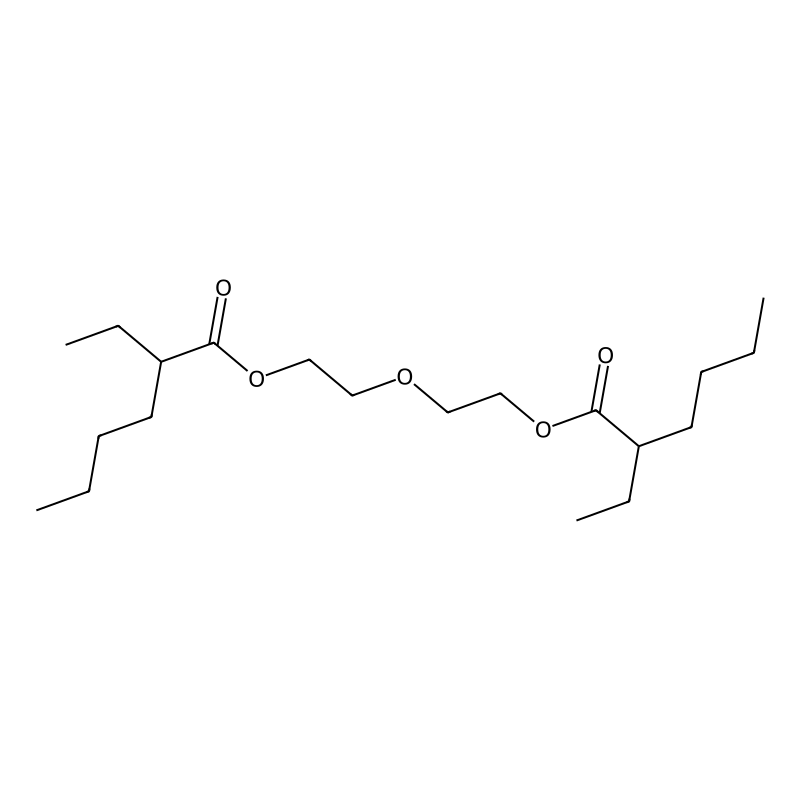

Oxydiethylene bis(2-ethylhexanoate)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Oxydiethylene bis(2-ethylhexanoate) is a chemical compound categorized as a diester formed from the reaction of 2-ethylhexanoic acid and triethylene glycol. Its molecular formula is , and it has a molecular weight of 402.57 g/mol. This compound is notable for its use in various industrial applications, particularly as a plasticizer and lubricant due to its favorable properties such as low volatility and good thermal stability .

The primary reaction leading to the formation of oxydiethylene bis(2-ethylhexanoate) involves the esterification of triethylene glycol with 2-ethylhexanoic acid. The reaction can be represented as follows:

This esterification process typically requires the removal of water to drive the reaction to completion, often facilitated by using a dehydrating agent or applying reduced pressure during the reaction .

Research has indicated that oxydiethylene bis(2-ethylhexanoate) can act as a contact allergen. A study identified it as a potential allergen in certain plastic materials, particularly in spectacle frames, where it caused allergic reactions in sensitive individuals . This highlights the importance of assessing the biological impact of such compounds, especially in consumer products.

Several synthesis methods for oxydiethylene bis(2-ethylhexanoate) have been documented:

- Direct Esterification: This method involves heating triethylene glycol with an excess of 2-ethylhexanoic acid under reduced pressure to remove water formed during the reaction. Catalysts such as titanium isopropoxide are often employed to enhance the reaction rate and yield .

- Transesterification: Another method involves transesterifying methyl-2-ethylhexanoate with triethylene glycol, where methyl-2-ethylhexanoate acts as an ester donor, facilitating the formation of oxydiethylene bis(2-ethylhexanoate) .

- Catalytic Processes: Various catalysts, including carbonate salts like potassium carbonate and sodium methoxide, have been shown to improve yields during synthesis by facilitating the transesterification process .

Oxydiethylene bis(2-ethylhexanoate) has diverse applications across multiple industries:

- Plasticizers: It is widely used in the production of flexible plastics, enhancing their workability and durability.

- Lubricants: Its properties make it suitable for use in lubricants, particularly in high-performance applications where thermal stability is crucial.

- Cosmetics and Personal Care Products: Due to its low toxicity profile, it is sometimes used in formulations for skin care products.

Interaction studies on oxydiethylene bis(2-ethylhexanoate) primarily focus on its compatibility with other materials and its biological interactions. For instance, studies have shown that it can leach from plastic products into skin contact areas, potentially leading to allergic reactions in sensitive individuals . Furthermore, its interactions with various polymers are being explored to optimize its use as a plasticizer without compromising material integrity.

Oxydiethylene bis(2-ethylhexanoate) shares structural similarities with several other compounds. Here’s a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Dibutyltin bis(2-ethylhexanoate) | Contains tin; used as a stabilizer in PVC applications. | |

| Polyethylene glycol bis(2-ethylhexanoate) | A polymer variant; offers different physical properties. | |

| Triethylene glycol di(2-ethylhexanoate) | Similar structure but differs in polymer chain length; used similarly as a plasticizer. |

Oxydiethylene bis(2-ethylhexanoate) is unique due to its specific balance of flexibility, stability, and low toxicity compared to similar compounds, making it particularly suitable for applications requiring high performance without adverse biological effects.

Standard Enthalpy of Formation

The standard enthalpy of formation (ΔHf) for oxydiethylene bis(2-ethylhexanoate) has not been experimentally determined or reported in the available literature. This thermodynamic parameter represents the energy change associated with forming one mole of the compound from its constituent elements in their standard states at 298.15 K [1]. For complex ester compounds like oxydiethylene bis(2-ethylhexanoate), experimental determination typically requires precision combustion calorimetry combined with phase transition measurements [2] [3] [4].

Group contribution methods could provide reasonable estimates for the enthalpy of formation. The compound's structure contains multiple functional groups including ether linkages (-O-) and ester groups (-COO-), which contribute to the overall thermodynamic stability [5] [6]. The branched 2-ethylhexyl chains add significant complexity to theoretical calculations due to conformational effects and steric interactions.

Heat Capacity

Isobaric heat capacity (Cp) data for oxydiethylene bis(2-ethylhexanoate) in both liquid and solid phases remains unreported in the scientific literature. Heat capacity measurements are crucial for understanding thermal behavior and for industrial process design calculations [7] [6].

For structurally related compounds, heat capacity typically shows a linear temperature dependence in the liquid phase. The triethylene glycol bis(2-ethylhexanoate) analog, with molecular formula C₂₂H₄₂O₆, serves as a reference point for estimation purposes [8]. Group additivity methods developed by Chickos and colleagues could provide estimates using functional group contributions from the ester and ether moieties present in the molecule [6].

| Property | Status | Estimation Method | Priority |

|---|---|---|---|

| ΔHf (298.15 K) | Not Available | Group Contribution/Combustion Calorimetry | High |

| Cp,liquid (298.15 K) | Not Available | Group Contribution/DSC | High |

| Cp,solid (298.15 K) | Not Available | Group Contribution/DSC | Medium |

Phase Behavior and Vapor-Liquid Equilibrium Data

Vapor Pressure Characteristics

Oxydiethylene bis(2-ethylhexanoate) exhibits extremely low vapor pressure, measured at 1.82×10⁻⁷ mmHg at 25°C [9]. This characteristic indicates the compound remains predominantly in the liquid phase under normal atmospheric conditions, which is consistent with its application as a low-volatility plasticizer [10]. The vapor pressure behavior follows typical patterns for long-chain ester compounds with multiple polar functional groups.

The compound's boiling point of 426.1°C at 760 mmHg [11] [12] [9] indicates substantial intermolecular forces, primarily due to dipole-dipole interactions from the ester groups and van der Waals forces from the branched alkyl chains. At reduced pressure (0.1 Torr), the boiling point range decreases to 168-175°C [13], demonstrating typical pressure-temperature relationships for organic compounds.

Vapor-Liquid Equilibrium Systems

Comprehensive vapor-liquid equilibrium (VLE) data for systems containing oxydiethylene bis(2-ethylhexanoate) has not been systematically studied or reported. This data gap represents a significant limitation for industrial applications where the compound may be used in combination with solvents or other plasticizers [14] [15].

Binary VLE systems with common industrial solvents such as alcohols, ketones, and aromatic hydrocarbons would provide valuable information for process design. The compound's high boiling point and low volatility suggest that it would typically exhibit positive deviations from Raoult's law when mixed with lower molecular weight solvents [16] [17].

Critical Properties

Critical temperature, pressure, and density values for oxydiethylene bis(2-ethylhexanoate) remain undetermined. These properties are essential for advanced equation of state calculations and supercritical extraction processes [15]. Group contribution methods could provide initial estimates, but experimental validation through techniques such as differential scanning calorimetry would be required for accurate determination [5].

| Phase Property | Value | Source | Notes |

|---|---|---|---|

| Vapor Pressure (25°C) | 1.82×10⁻⁷ mmHg | [9] | Very low volatility |

| Boiling Point (760 mmHg) | 426.1°C | [11] [12] [9] | High thermal stability |

| Boiling Point (0.1 Torr) | 168-175°C | [13] | Reduced pressure distillation |

| Critical Temperature | Not Available | - | Requires experimental determination |

| Critical Pressure | Not Available | - | Requires experimental determination |

Solubility Parameters in Polymer Matrices

Theoretical Framework

Solubility parameters provide quantitative measures of molecular cohesion and compatibility between oxydiethylene bis(2-ethylhexanoate) and various polymer matrices [18] [19]. The compound's structure, containing both polar ester groups and nonpolar alkyl chains, creates a balanced polarity profile that influences its interaction with different polymer systems.

The Hansen solubility parameter approach divides total cohesive energy into dispersive (δd), polar (δp), and hydrogen bonding (δh) components. For oxydiethylene bis(2-ethylhexanoate), the ester oxygen atoms can act as hydrogen bond acceptors, while the branched alkyl chains contribute primarily to dispersive interactions [19] [20].

Compatibility with Polyvinyl Chloride

Oxydiethylene bis(2-ethylhexanoate) demonstrates excellent compatibility with polyvinyl chloride (PVC) systems, functioning as an effective non-phthalate plasticizer [18] [19]. The compound's polar ester groups interact favorably with the polar C-Cl bonds in PVC, while the flexible ethylene glycol backbone provides the necessary molecular mobility for plasticization effects.

In PVC formulations, the compound exhibits superior migration resistance compared to traditional phthalate plasticizers due to its higher molecular weight (358.5 g/mol) and lower volatility [19] [21]. This enhanced permanence results from stronger polymer-plasticizer interactions and reduced tendency for phase separation.

Polyurethane Matrix Interactions

The compound shows good compatibility with polyurethane systems, particularly in flexible foam applications [22] [19]. The ether linkages in the oxydiethylene backbone create favorable interactions with urethane groups through hydrogen bonding mechanisms. This compatibility enables the compound to function as both a plasticizer and chain extender in certain polyurethane formulations.

The branched 2-ethylhexyl groups provide steric hindrance that can influence the final mechanical properties of polyurethane materials, potentially improving low-temperature flexibility while maintaining acceptable tensile strength [20].

Limited Compatibility Systems

Oxydiethylene bis(2-ethylhexanoate) exhibits limited compatibility with nonpolar polymer matrices such as polyethylene (PE) and polypropylene (PP) [19]. The significant polarity difference between the polar ester compound and these nonpolar polyolefins results in poor miscibility and potential phase separation during processing.

For polystyrene systems, moderate compatibility may be achieved due to the aromatic rings' ability to participate in π-π interactions with the ester carbonyl groups, though this compatibility remains limited compared to more polar polymer systems [19].

| Polymer Matrix | Compatibility | Mechanism | Applications |

|---|---|---|---|

| PVC | Excellent | Polar interactions, low migration | Flexible films, cables |

| Polyurethane | Good | Hydrogen bonding, chain extension | Flexible foams, elastomers |

| Polyethylene | Limited | Poor polarity match | Not recommended |

| Polypropylene | Limited | Poor polarity match | Not recommended |

| Polystyrene | Moderate | π-π interactions | Limited applications |

Rheological Characteristics in Plasticized Systems

Viscosity Behavior

The rheological properties of oxydiethylene bis(2-ethylhexanoate) in plasticized systems depend strongly on concentration, temperature, and the nature of the polymer matrix [23] [24]. As a plasticizer, the compound reduces the glass transition temperature of host polymers and decreases melt viscosity during processing.

In PVC systems, the addition of oxydiethylene bis(2-ethylhexanoate) typically follows non-Newtonian behavior patterns, with apparent viscosity decreasing under applied shear stress [25] [26]. This pseudoplastic behavior facilitates processing while maintaining adequate viscosity for shape retention after processing.

Temperature Dependence

The viscosity of plasticized systems containing oxydiethylene bis(2-ethylhexanoate) exhibits strong temperature dependence, following Arrhenius-type relationships at moderate temperatures [24] [26]. The activation energy for viscous flow varies with plasticizer concentration, typically decreasing as plasticizer loading increases due to enhanced molecular mobility.

At elevated processing temperatures (150-200°C), the compound maintains thermal stability while providing effective viscosity reduction [23]. This thermal performance makes it suitable for high-temperature processing applications where traditional plasticizers may degrade.

Shear Rate Effects

Under varying shear conditions, plasticized systems exhibit complex rheological behavior influenced by the molecular structure of oxydiethylene bis(2-ethylhexanoate) [24] [26]. The compound's branched alkyl chains and flexible ether linkages contribute to shear-thinning behavior, which is beneficial for injection molding and extrusion processes.

The flow behavior index (n) for plasticized PVC systems typically ranges from 0.6 to 0.9, indicating moderate pseudoplastic character [26]. This behavior optimizes processing conditions while maintaining acceptable mechanical properties in the final product.

Dynamic Mechanical Properties

Dynamic mechanical analysis of systems containing oxydiethylene bis(2-ethylhexanoate) reveals characteristic changes in storage modulus, loss modulus, and tan δ values as functions of temperature and frequency [27]. The compound effectively reduces the storage modulus in the rubbery plateau region, confirming its plasticizing effectiveness.

The glass transition region broadens with increasing plasticizer concentration, indicating enhanced molecular mobility and improved low-temperature performance [27]. This effect is particularly valuable for applications requiring flexibility at sub-ambient temperatures.

| Rheological Parameter | Effect | Temperature Range | Applications |

|---|---|---|---|

| Melt Viscosity | Decreases with concentration | 150-200°C | Processing aid |

| Shear Thinning | Moderate (n = 0.6-0.9) | All temperatures | Moldability |

| Glass Transition | Decreases with loading | -50 to 50°C | Flexibility |

| Thermal Stability | Excellent | Up to 200°C | High-temp processing |